molecular formula C11H20O B13316829 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13316829
M. Wt: 168.28 g/mol
InChI Key: ABZZEBNRRZBSJI-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This carbaldehyde features a cyclopentane ring that is substituted at the 1-position with both a formyl group (carbaldehyde) and a 3-methylbutan-2-yl chain, a structure confirmed by its SMILES notation, O=CC1(C(C(C)C)C)CCCC1 . As a specialist organic building block, this compound is primarily valued in research for the synthesis of novel molecular architectures. Its structure, containing both an aldehyde functional group and an aliphatic chain on a cyclic framework, makes it a versatile intermediate for further chemical modifications. Aldehydes of this type are commonly employed in condensation reactions, serve as precursors for heterocyclic synthesis, and can be used in the development of more complex molecules for material science and pharmaceutical research . Researchers can utilize this compound to explore structure-activity relationships or to introduce specific steric and electronic properties into a target molecule. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-9(2)10(3)11(8-12)6-4-5-7-11/h8-10H,4-7H2,1-3H3

InChI Key

ABZZEBNRRZBSJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCCC1)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

  • Construction or functionalization of the cyclopentane ring.
  • Introduction of the branched alkyl side chain via alkylation or addition reactions.
  • Selective oxidation or formylation to install the aldehyde group at the 1-position.

Literature-Reported Synthetic Route Highlights

A key reference for the preparation of related cyclopentane carbaldehydes with branched alkyl substituents is found in a 2013 publication detailing the synthesis of advanced intermediates in diterpene synthesis. The methodology can be summarized as follows:

  • Starting Material: Methyl ketones derived from sugar precursors (e.g., d-ribose) are used as substrates.
  • Vinylmagnesium Bromide Addition: Addition of vinylmagnesium bromide to the methyl ketone yields a terminal alkene intermediate.
  • Protection Steps: The newly formed tertiary alcohol is protected (e.g., with MEMCl) to stabilize intermediates.
  • Vicinal Silyl Ether Deprotection and Periodate Cleavage: This step converts protected diols into aldehyde functionalities.
  • Aldol Reaction: The aldehyde undergoes aldol condensation with methyl isobutyrate to build the branched alkyl chain, yielding a mixture of diastereomers.
  • Ozonolysis: Cleaves alkenes to further functionalize the molecule, facilitating aldehyde installation.
  • Dibromoolefin Installation: Use of reagents such as PPh3 and CBr4 to introduce dibromide functionalities, enabling further lithiation and alkylation steps.
  • Lithiation/Alkylation: Low-temperature lithiation (-105 to -110 °C) of dibromide intermediates followed by addition of aldehydes leads to the formation of the desired cyclopentane carbaldehyde with branched side chains.
  • Yield and Purity: Yields for key steps range from 59% to 78%, with careful temperature control critical to avoid side reactions such as Corey–Fuchs alkynylation.

Reaction Conditions and Key Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Vinylmagnesium bromide addition Vinylmagnesium bromide, methyl ketone 0 to RT High Forms terminal alkene intermediate
Protection MEMCl, DIPEA, DCM 0 to 50 Quantitative Protects tertiary alcohol
Periodate cleavage NaIO4 RT Good Converts diols to aldehydes
Aldol reaction Methyl isobutyrate, LDA -20 to 5 78 Produces branched alcohol mixture
Ozonolysis O3, reductive workup Low temp Good Cleaves alkene to aldehyde
Dibromoolefin installation PPh3, CBr4 RT Moderate Key for subsequent lithiation
Lithiation/alkylation n-BuLi, aldehyde -110 Moderate Critical temperature control to avoid side reactions

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^1H NMR confirms the presence of aldehyde proton (~9-10 ppm), alkyl side chain methyl groups (0.8-1.5 ppm), and cyclopentane ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with C11H18O (m/z 166).
  • Optical Rotation: Used to determine stereochemistry in chiral intermediates.
  • Chromatography: Flash column chromatography with hexanes/ethyl acetate gradients purifies intermediates and final product.

Alternative Synthetic Approaches

While direct literature on 1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is limited, analogous compounds such as 1-methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde have been synthesized via:

  • Cyclopentane ring functionalization followed by alkylation at the 3-position.
  • Use of organometallic reagents to introduce branched alkyl groups.
  • Controlled oxidation to aldehyde functionalities at the ring carbon.

These methods reinforce the importance of regioselective alkylation and mild oxidation conditions.

Summary Table of Preparation Method Characteristics

Aspect Description
Starting Materials Methyl ketones, sugar-derived intermediates
Key Reactions Grignard addition, protection/deprotection, aldol condensation, ozonolysis
Critical Conditions Low temperature lithiation (-110 °C), controlled oxidation
Yields 59-78% for key steps
Challenges Avoiding side reactions (e.g., Corey–Fuchs), diastereoselectivity
Analytical Techniques NMR, MS, optical rotation, chromatography

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-(3-Methylbutan-2-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(3-Methylbutan-2-yl)cyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde depends on the specific reaction or application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and spectral properties of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde with analogous cyclopentane carbaldehydes:

Compound Name Molecular Formula MW (g/mol) Substituent Type Key Physical/Spectral Data Synthesis Method
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde (Target) C₁₁H₂₀O 168.28 Branched alkyl Inferred: IR ν(C=O) ~1710–1720 cm⁻¹; ν(formyl C-H) ~2700 cm⁻¹ Likely nitrile reduction (e.g., NaH/ZnCl₂)
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Methyl IR: Aldehyde peaks expected; stereochemistry influences reactivity Not explicitly described
1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde C₁₅H₁₄O 210.23 Aromatic (naphthyl) IR: ν(C=O) 1714 cm⁻¹; ν(formyl C-H) 2704 cm⁻¹; ESI-HRMS [M+H]⁺ 211.1123 Nitrile reduction (NaH/ZnCl₂, 82% yield)
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde C₁₁H₁₈O 166.26 Unsaturated alkyl No spectral data; lower boiling point compared to saturated analogs Unspecified
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbaldehyde C₁₀H₁₇FO₂ 188.24 Fluorinated/hydroxylated No spectral data; polar substituent enhances solubility Unspecified

Key Observations:

Aromatic substituents (e.g., naphthyl in ) introduce π-conjugation, which may stabilize the aldehyde via resonance, though steric effects dominate reactivity. Fluorinated/hydroxylated groups () enhance polarity and hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Synthetic Pathways :

  • Nitrile reduction using NaH/ZnCl₂ () is a versatile method for cyclopentane carbaldehydes. The target compound could be synthesized similarly, with modifications to accommodate the branched alkyl substituent.
  • Stereochemical control (e.g., in ) may require chiral catalysts or resolution techniques.

Spectral Trends: The C=O stretching frequency (IR) is sensitive to substituent electronic effects. Electron-withdrawing groups (e.g., fluorinated chains in ) may increase ν(C=O), while bulky alkyl groups (target compound) could cause minor shifts due to steric strain.

Physical Properties :

  • Saturated alkyl chains (target compound) exhibit higher boiling points than unsaturated analogs () due to stronger van der Waals interactions.
  • Aromatic derivatives () display lower volatility and higher melting points due to π-stacking interactions.

Biological Activity

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde, a compound with the molecular formula C11_{11}H18_{18}O, has garnered interest in various biological and medicinal research domains. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with an aldehyde functional group, which is crucial for its biological interactions. The structural formula is:

C11H18O\text{C}_{11}\text{H}_{18}\text{O}

This structure allows the compound to participate in various chemical reactions, particularly those involving nucleophilic attack on the carbonyl carbon of the aldehyde group.

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde's biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound is investigated for its potential therapeutic properties, particularly in drug development.

Pharmacological Applications

Research has indicated that this compound may have several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
  • Neuroprotective Potential : Some studies indicate that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies .

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit specific enzymes involved in inflammatory processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The IC50 values recorded were promising, suggesting effective inhibition at relatively low concentrations .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and bioavailability of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde. A notable study involved administering varying doses to Sprague-Dawley rats, measuring plasma concentrations over time. The results indicated a favorable absorption profile with significant bioactivity observed at doses below 50 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50/EC50 Values
AntimicrobialInhibition of bacterial growthNot specified
Anti-inflammatoryCOX inhibitionIC50 ~ 50 μM
NeuroprotectiveProtection against oxidative stressEC50 ~ 3.09 μM

Q & A

Q. Basic Research Focus

  • ¹H NMR : The aldehyde proton (δ 9.5–10.1 ppm) is diagnostic. Branching at the 3-methylbutan-2-yl group splits methyl signals into doublets (δ 0.8–1.2 ppm). Compare with 2-methylcyclopentane-1-carbaldehyde (δ 9.8 ppm aldehyde; cyclopentane CH₃ at δ 1.3 ppm) .
  • IR : Aldehyde C=O stretch (~1720 cm⁻¹) vs. ketones (~1700 cm⁻¹).
  • Resolution of Ambiguities : Use 2D NMR (HSQC, HMBC) to map coupling between aldehyde and adjacent cyclopentane carbons .

What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for nucleophilic attack (e.g., Grignard reagents). Focus on steric effects from the 3-methylbutan-2-yl group, which may hinder accessibility to the aldehyde carbon .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS. Compare with experimental yields.
  • Validation : Cross-reference computed activation energies with experimental Arrhenius plots.

How can enantiomeric resolution be achieved given its stereogenic centers?

Q. Advanced Research Focus

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane:IPA mobile phases. Monitor resolution via polarimetry or CD spectroscopy.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer .
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and refine structures via SHELXL .

How to resolve contradictions between X-ray crystallography and spectroscopic data?

Q. Advanced Research Focus

  • Case Example : If NMR suggests axial aldehyde conformation, but X-ray shows equatorial, re-examine:
    • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility.
    • Twinned Data : Use SHELXD/SHELXE to detect twinning in crystallographic data .
    • Hybrid Refinement : Combine restraints from NMR (e.g., NOE distances) with X-ray data in REFMAC or PHENIX.

What methodologies identify biological targets of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

  • Molecular Docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina. Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) .
  • In Vitro Assays :
    • Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots.
    • Kinetic Studies : Measure IC₅₀ values for candidate enzymes (e.g., dehydrogenases) using spectrophotometric assays.
  • Metabolite Profiling : Use LC-MS to track adduct formation or metabolic byproducts.

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods due to aldehyde volatility (similar to 2-methylcyclopentane-1-carbaldehyde ).
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flash point ~50–60℃ inferred from analogs ).
  • Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with vermiculite .

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